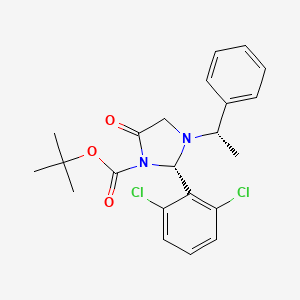

tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24Cl2N2O3 and its molecular weight is 435.35. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate often involves multistep reactions. Starting from commercially available materials, key steps include esterification, amidation, and cyclization under controlled conditions.

Industrial Production Methods: : On an industrial scale, the production employs similar methodologies but with optimizations for yield and purity. Automation and continuous flow synthesis may be used to ensure large-scale manufacturing efficiency.

Analyse Des Réactions Chimiques

Types of Reactions It Undergoes: : This compound is known to undergo various reactions, such as nucleophilic substitution, oxidation, and reduction.

Common Reagents and Conditions Used: : Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Conditions vary from ambient temperature for certain substitutions to elevated temperatures for cyclization reactions.

Major Products Formed from These Reactions: : Depending on the reaction, products can range from further oxidized derivatives to reduced forms, with potential for creating intermediate compounds useful in different synthetic applications.

Scientific Research Applications: This compound is valuable in various fields:

Chemistry: : Utilized as a reagent and intermediate in the synthesis of complex molecules.

Biology: : Studied for its interactions with biological macromolecules.

Industry: : Employed in the synthesis of specialty chemicals and advanced materials.

Mécanisme D'action

Mechanism: : The compound exerts its effects by binding to specific molecular targets, potentially inhibiting or modifying their function. The dichlorophenyl and phenylethyl groups are critical in this interaction.

Molecular Targets and Pathways Involved: : Common targets might include enzymes and receptors, with pathways involving inhibition of specific enzymatic functions or alteration of receptor activity.

Comparaison Avec Des Composés Similaires

Similar Compounds: : Compounds like tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate include other imidazolidine derivatives with varying substituents.

Uniqueness: : This compound stands out due to its specific substituent groups, which confer unique chemical properties and potential biological activities.

List of Similar Compounds: : Examples include tert-Butyl (S)-2-(2,6-dimethylphenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate and tert-Butyl (S)-2-(2,4-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate, each differing in the substituent pattern on the phenyl ring.

There you have it—a solid introduction to this fascinating compound and its many facets. Anything to add or ask?

Activité Biologique

tert-Butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate is a synthetic compound with significant potential in pharmaceutical development and agricultural chemistry. Its unique structure and biological activity make it a subject of interest in various research fields.

Molecular Formula and Weight

- Molecular Formula : C22H24Cl2N2O3

- Molecular Weight : 435.35 g/mol

Structural Features

The compound features a tert-butyl group, a dichlorophenyl moiety, and an imidazolidine ring, which contribute to its biological activity. The stereochemistry of the compound (S configuration) may influence its interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| InChI Key | SOLKOHWHUFSAHU-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates various cellular processes, which can lead to therapeutic effects in different biological pathways.

Pharmacological Applications

- Antimicrobial Activity : The compound has shown potential against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. Research indicates that its structure may inhibit bacterial cell wall synthesis, contributing to its antimicrobial efficacy .

- Pharmaceutical Development : As an intermediate in drug synthesis, it plays a crucial role in developing pharmaceuticals targeting specific diseases. Its unique properties allow for modifications that can enhance efficacy and reduce side effects .

- Agricultural Chemistry : The compound is utilized in formulating agrochemicals, enhancing crop protection against pests and diseases by improving the stability and efficacy of active ingredients .

Case Studies and Research Findings

Recent studies have explored the structure–activity relationship (SAR) of similar compounds, indicating that modifications to the side chains can significantly alter biological activity. For instance, derivatives with different substituents demonstrated varied effectiveness against microbial strains .

Table: Summary of Biological Activities

| Activity Type | Target Organisms/Pathways | Observed Effects |

|---|---|---|

| Antimicrobial | MRSA, C. difficile | Inhibition of cell wall synthesis |

| Pharmaceutical | Various disease pathways | Intermediate in drug synthesis |

| Agricultural Chemistry | Pests and diseases | Enhanced crop protection |

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

This compound is recognized as a crucial intermediate in the synthesis of pharmaceuticals targeting specific biological pathways. Its unique structural characteristics make it suitable for developing drugs with enhanced efficacy against various diseases, including cancer and neurodegenerative disorders .

Therapeutic Potential

Research indicates that compounds like tert-butyl (S)-2-(2,6-dichlorophenyl)-5-oxo-3-((S)-1-phenylethyl)imidazolidine-1-carboxylate may exhibit therapeutic properties through mechanisms such as enzyme inhibition and receptor modulation. Studies have shown its potential in treating conditions like Parkinson's disease by influencing dopamine receptor activity .

Agricultural Chemistry

Agrochemical Formulation

In agricultural applications, this compound is utilized to formulate agrochemicals that enhance crop protection products. It improves the efficacy and stability of pesticides and herbicides against various pests and diseases, thereby contributing to increased agricultural yield while minimizing environmental impact .

Research on Crop Protection

Studies have demonstrated the effectiveness of this compound in developing new agrochemical formulations that target specific pests more effectively than traditional chemicals. This specificity helps reduce the overall chemical load on the environment while maintaining agricultural productivity .

Biochemical Research

Enzyme Interaction Studies

Researchers employ this compound to investigate enzyme interactions and metabolic pathways. Its ability to serve as a model substrate allows scientists to gain insights into biological processes and identify potential therapeutic targets .

Metabolic Pathway Elucidation

The compound's role in studying metabolic pathways has been highlighted in several studies, where it aids in understanding how specific enzymes function within biological systems. This knowledge is vital for developing new drugs that can modulate these pathways effectively .

Material Science

Advanced Material Development

The unique properties of this compound make it suitable for creating advanced materials, including polymers and coatings. These materials require specific chemical resistance and durability, which this compound can provide due to its stable structure .

Applications in Coatings and Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their performance characteristics, such as thermal stability and chemical resistance. This application is particularly relevant in industries requiring high-performance materials for coatings and protective layers .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical | Intermediate for drug synthesis targeting specific diseases | Enhanced drug efficacy |

| Agricultural Chemistry | Formulation of agrochemicals for crop protection | Increased yield with reduced environmental impact |

| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into biological processes |

| Material Science | Development of advanced materials like polymers and coatings | Improved stability and performance characteristics |

Propriétés

IUPAC Name |

tert-butyl (2S)-2-(2,6-dichlorophenyl)-5-oxo-3-[(1S)-1-phenylethyl]imidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24Cl2N2O3/c1-14(15-9-6-5-7-10-15)25-13-18(27)26(21(28)29-22(2,3)4)20(25)19-16(23)11-8-12-17(19)24/h5-12,14,20H,13H2,1-4H3/t14-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLKOHWHUFSAHU-XOBRGWDASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(=O)N(C2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N2CC(=O)N([C@H]2C3=C(C=CC=C3Cl)Cl)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.